Ammiol

Description

Properties

CAS No. |

668-10-0 |

|---|---|

Molecular Formula |

C14H12O6 |

Molecular Weight |

276.24 g/mol |

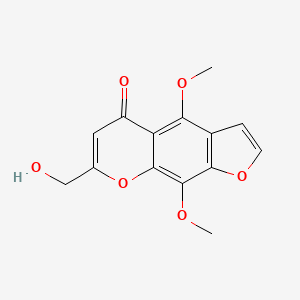

IUPAC Name |

7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3 |

InChI Key |

XSKZZVYURGCOGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ammiol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and synthesis. While extensive biological data remains to be fully elucidated, this document serves as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing a basis for future exploration.

Chemical Identity and Structure

This compound is chemically identified as 7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one.[1] Its structure is characterized by a pentacyclic system comprising a furan (B31954) ring fused to a chromen-5-one (coumarin) core, with methoxy (B1213986) and hydroxymethyl substituents.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one | [1] |

| CAS Number | 668-10-0 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₆ | [2][3] |

| Molecular Weight | 276.24 g/mol | [2][3] |

| Canonical SMILES | COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO | [3] |

| InChI Key | XSKZZVYURGCOGM-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 1.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed) |

Synthesis of this compound

A method for the synthesis of this compound has been reported in the Journal of Organic Chemistry. The following is a summary of the experimental protocol described.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as detailed by Mustafa, Starkovsky, and Salama (1961), involves the reaction of khellol with formaldehyde (B43269) in the presence of a basic catalyst.[2]

Materials:

-

Khellol

-

Formaldehyde solution (40%)

-

Water

Procedure:

-

A mixture of khellol (1.0 g) and 40% formaldehyde solution (10 mL) in pyridine (10 mL) and water (5 mL) is heated on a steam bath for three hours.

-

The reaction mixture is then poured into water.

-

The resulting solid is collected by filtration, washed with water, and then crystallized from ethanol to yield this compound.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound from khellol.

Biological Activity and Potential Signaling Pathways

Currently, there is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathways associated with this compound in the public domain. General searches for the pharmacological activities of furanocoumarins suggest potential for anti-inflammatory, antioxidant, and cytotoxic effects. However, dedicated studies on this compound are required to substantiate these possibilities.

Potential Areas for Investigation

Given the structural similarity of this compound to other bioactive furanocoumarins, future research could explore its potential in the following areas:

-

Cytotoxicity Assays: Evaluating the cytotoxic effects of this compound against various cancer cell lines using standard assays such as MTT, XTT, or neutral red uptake.

-

Anti-inflammatory Activity: Investigating the ability of this compound to modulate inflammatory pathways, for example, by measuring its effect on the production of nitric oxide (NO) in LPS-stimulated macrophages or its impact on the NF-κB signaling pathway.

-

Antioxidant Activity: Assessing the radical scavenging properties of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.

-

Enzyme Inhibition: Screening this compound against a panel of relevant enzymes to identify potential inhibitory activities.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: A potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Spectral Data

Publicly available spectral data for this compound is limited. PubChem provides references to 13C NMR and GC-MS data.[3] Researchers are encouraged to perform detailed spectroscopic analysis (1H NMR, 13C NMR, Mass Spectrometry, IR, and UV-Vis) to fully characterize synthesized or isolated this compound.

Table 3: Summary of Available Spectral Data for this compound

| Technique | Data Source | Key Information |

| ¹³C NMR | SpectraBase | Data available |

| GC-MS | NIST Mass Spectrometry Data Center | Data available |

Conclusion and Future Directions

This compound is a furanocoumarin with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its physicochemical properties and biological activities is currently lacking. This guide consolidates the available information and highlights the significant gaps in our knowledge. Future research should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.

-

Comprehensive Biological Evaluation: Systematic screening of this compound for cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts any identified biological effects.

-

Full Spectral Analysis: Complete characterization of this compound using a suite of modern spectroscopic techniques.

Addressing these areas will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.

References

A Technical Guide to Pimolin: A Novel Furanochromone from Pimpinella monoica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pimolin, a novel dimeric furanochromone isolated from the seeds of Pimpinella monoica. Pimolin represents a unique structural class of natural products, formed through the dimerization of visnagin (B192663). This document details the isolation, structural elucidation, and spectroscopic properties of pimolin, presenting available data in a clear and accessible format. Methodologies for key experimental procedures are outlined to facilitate further research and development. At present, publicly available data on the specific biological activities and potential signaling pathways of pimolin is limited; this guide will be updated as new information emerges.

Introduction

Pimpinella monoica Dalzell, a plant endemic to India, is a known source of various bioactive secondary metabolites, including furanochromones.[1] Research into the chemical constituents of this plant led to the discovery of pimolin, a novel dimer of the well-known furanochromone, visnagin.[1] The structure of pimolin is characterized by a cyclobutane (B1203170) ring formed via a [2+2] cycloaddition between the furan (B31954) ring of one visnagin molecule and the pyrone ring of another.[1] This unique structural feature distinguishes pimolin and its oligomeric analogues, also found in P. monoica, as a new class of natural products.[2]

Physicochemical and Structural Data

The structural and physical properties of pimolin have been primarily determined through spectroscopic and crystallographic techniques. The key data is summarized below.

Table 1: Physicochemical and Structural Properties of Pimolin

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O₈ | [3] |

| Molecular Weight | 460.4 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not reported | |

| Solubility | Soluble in chloroform (B151607) | [1] |

Table 2: Crystallographic Data for Pimolin

| Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a | 9.002 Å | [3] |

| b | 9.140 Å | [3] |

| c | 14.501 Å | [3] |

| α | 104.90° | [3] |

| β | 95.34° | [3] |

| γ | 113.83° | [3] |

Note: Detailed 1H and 13C NMR spectroscopic data and mass spectrometry fragmentation patterns are not fully detailed in the currently available literature. Further investigation of the primary research articles is required for this information.

Experimental Protocols

Isolation of Pimolin from Pimpinella monoica

The following is a generalized workflow for the isolation of pimolin based on available literature.

Caption: Generalized workflow for the isolation of pimolin.

Detailed Steps:

-

Plant Material: Dried and powdered seeds of Pimpinella monoica are used as the starting material.

-

Extraction: The powdered seeds are subjected to extraction with chloroform at room temperature.[1]

-

Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Monitoring: The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing pimolin.

-

Purification: Fractions containing pimolin are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Structural Elucidation

The structure of pimolin was elucidated using a combination of spectroscopic techniques.

Caption: Key techniques for the structural elucidation of pimolin.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY) and Long-Range Coupling (COLOC), were instrumental in establishing the connectivity of the atoms and the dimeric nature of the molecule.[1] These analyses revealed the [2+2] cycloaddition pattern between the furan and pyrone rings of two visnagin units.[1]

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of pimolin, confirming its dimeric composition.[1]

-

Single-Crystal X-ray Crystallography: X-ray diffraction analysis of a single crystal of pimolin provided definitive proof of its three-dimensional structure and stereochemistry.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activities of pimolin, including quantitative metrics such as IC₅₀ values. The biological potential of furanochromones, in general, is well-documented, with activities including antimicrobial, anti-inflammatory, and anticancer effects. Given that pimolin is a dimer of visnagin, which exhibits various pharmacological properties, it is plausible that pimolin may also possess significant bioactivity.

Further research is required to:

-

Evaluate the cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities of pimolin.

-

Determine the IC₅₀ values for any observed biological effects.

-

Investigate the underlying mechanisms of action and identify any associated cellular signaling pathways.

As this information becomes available, this section will be updated to provide a comprehensive overview of the pharmacological profile of pimolin.

Conclusion and Future Directions

Pimolin, a novel furanochromone dimer from Pimpinella monoica, represents an intriguing natural product with a unique chemical structure. While its isolation and structural characterization have been established, a significant gap exists in our understanding of its biological properties. Future research should focus on a thorough evaluation of its pharmacological activities to unlock its potential for drug discovery and development. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

The Biosynthesis of Ammiol in Ammi majus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammiol, a furanochromone found in Ammi majus, is a secondary metabolite of growing interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, postulating a detailed pathway based on the known biosynthesis of related furanochromones such as khellin (B1673630) and visnagin (B192663). We present a synthesis of the key enzymatic steps, from the initial formation of the chromone (B188151) core via the polyketide pathway to the final tailoring steps of hydroxylation and methylation that yield the this compound structure. This guide includes detailed, representative experimental protocols for the characterization of the enzymes involved and for the quantification of key metabolites. All quantitative data are summarized in structured tables, and the proposed biosynthetic pathway and experimental workflows are visualized using diagrams in the DOT language.

Introduction

Ammi majus L. (Bishop's Weed), a plant in the Apiaceae family, is a well-known source of various bioactive furanocoumarins and furanochromones.[1][2] Among these, this compound (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one) is a furanochromone with a distinct chemical structure suggesting a complex biosynthetic origin.[3][4] The biosynthesis of furanochromones in Ammi species is understood to be a hybrid pathway, integrating precursors from both the polyketide and the mevalonate (B85504) pathways.[5] While the biosynthesis of the related furanochromones khellin and visnagin in the sister species Ammi visnaga has been partially elucidated, the specific enzymatic steps leading to this compound in Ammi majus have not been fully characterized.[6][7]

This technical guide aims to provide a detailed, in-depth resource for researchers by proposing a complete hypothetical biosynthetic pathway for this compound. This pathway is constructed based on established biosynthetic logic for similar natural products and supported by evidence from studies on related compounds in Ammi and other species of the Apiaceae family. We provide detailed experimental protocols for the key enzymes and reactions discussed, summarize available quantitative data, and present diagrams to visualize the complex biochemical processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Chromone Core: Synthesis of the initial chromone structure from primary metabolites.

-

Formation of the Furan (B31954) Ring: Addition of a prenyl group and subsequent cyclization to form the characteristic furan ring of furanochromones.

-

Tailoring of the Furanochromone Scaffold: A series of hydroxylation and methylation reactions to produce the final this compound molecule.

The proposed pathway is illustrated in the diagram below, followed by a detailed description of each enzymatic step.

Stage 1: Formation of the Chromone Core

-

Step 1: Noreugenin Formation The biosynthesis is initiated by a Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase. This enzyme catalyzes the iterative condensation of three molecules of malonyl-CoA to form the pentaketide intermediate, which then undergoes cyclization and aromatization to yield the chromone core, noreugenin .[5]

Stage 2: Formation of the Furan Ring

-

Step 2: Prenylation of Noreugenin A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of noreugenin. DMAPP is derived from the mevalonate or MEP pathway. The product of this reaction is peucenin .[5]

-

Step 3: Formation of the Dihydrofuran Ring Peucenin is then converted to visamminol through the action of a Peucenin Cyclase , which is a cytochrome P450-dependent monooxygenase (CYP450).[5] This enzyme catalyzes the oxidative cyclization of the prenyl group to form the dihydrofuran ring.

Stage 3: Tailoring of the Furanochromone Scaffold

-

Step 4: Methylation of Visamminol to Visnagin An O-Methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzes the methylation of the hydroxyl group at the C4 position of visamminol to produce visnagin .[5]

-

Step 5: Conversion of Visnagin to Khellin The conversion of visnagin to khellin is a two-step process likely catalyzed by a single or two distinct enzymes. First, a Visnagin 9-Hydroxylase , another CYP450 enzyme, hydroxylates visnagin at the C9 position. This is followed by a second methylation event at this new hydroxyl group, catalyzed by an O-Methyltransferase (OMT) , to yield khellin.[8]

-

Step 6: Hydroxylation of Khellin to Khellol The methyl group at the C7 position of khellin is hydroxylated to form a hydroxymethyl group, resulting in the formation of khellol . This reaction is likely catalyzed by a specific Khellin 7-Hydroxylase , which is presumed to be a CYP450 monooxygenase.[9]

-

Step 7: Final Methylation to this compound The final step in the proposed pathway is the methylation of the hydroxyl group at the C9 position of khellol, catalyzed by an O-Methyltransferase (OMT) , to produce This compound .

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, data from related pathways and compounds in Ammi species provide valuable context.

Table 1: Concentration of Furanochromones in Ammi Species

| Compound | Plant Species | Tissue | Concentration | Reference |

| Khellin | Ammi visnaga | Fruits | 0.3 - 1.2% (dry weight) | [1] |

| Visnagin | Ammi visnaga | Fruits | 0.05 - 0.30% (dry weight) | [1] |

| This compound | Ammi visnaga | Fruits | Present, not quantified | [1][9] |

| Khellin | Ammi majus | Seeds and Flowers | Present, not quantified | [10] |

| Isopimpinellin | Ammi majus | Fruits | 404.14 mg/100 g (dry weight) | [11] |

| Xanthotoxin | Ammi majus | Fruits | 368.04 mg/100 g (dry weight) | [11] |

| Bergapten | Ammi majus | Fruits | 253.05 mg/100 g (dry weight) | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Characterization of a Cytochrome P450 Enzyme (e.g., Khellin 7-Hydroxylase)

This protocol describes the functional expression of a candidate plant CYP450 gene in Saccharomyces cerevisiae (yeast), a commonly used system for characterizing these membrane-bound enzymes.[3][12][13]

Materials:

-

Ammi majus tissue (e.g., young leaves or fruits)

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

High-fidelity DNA polymerase and primers for the candidate CYP450 gene

-

Yeast expression vector (e.g., pYES-DEST52) and corresponding competent E. coli for cloning

-

Saccharomyces cerevisiae strain suitable for P450 expression (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase)

-

Yeast transformation kit

-

Yeast growth media (SD-Ura, SGR-Ura)

-

Substrate (e.g., Khellin)

-

NADPH

-

Glass beads (0.5 mm)

-

Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

-

Ultracentrifuge

-

HPLC and/or LC-MS system

Protocol:

-

Gene Cloning: a. Extract total RNA from Ammi majus tissue and synthesize first-strand cDNA. b. Amplify the full-length coding sequence of the candidate CYP450 gene using PCR with specific primers. c. Clone the PCR product into a yeast expression vector.

-

Yeast Transformation and Expression: a. Transform the expression construct into the WAT11 yeast strain. b. Select transformants on appropriate selective media. c. Inoculate a single colony into liquid media and grow to the mid-log phase. d. Induce protein expression by transferring cells to a galactose-containing medium.

-

Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in microsome extraction buffer. c. Lyse the cells by vortexing with glass beads. d. Centrifuge the lysate at low speed to remove cell debris. e. Pellet the microsomes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the microsomal pellet in a small volume of buffer.

-

Enzyme Assay: a. Set up the reaction mixture containing the isolated microsomes, substrate (khellin), and NADPH in a suitable buffer. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: a. Extract the product with the organic solvent. b. Analyze the extract by HPLC or LC-MS to identify and quantify the product (khellol).

Characterization of an O-Methyltransferase (OMT)

This protocol outlines the in vitro assay for a candidate OMT, which may be involved in the final steps of this compound biosynthesis.[14][15]

Materials:

-

Purified recombinant OMT enzyme (expressed in E. coli)

-

Substrate (e.g., Khellol)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

HPLC and/or LC-MS system

Protocol:

-

Enzyme Expression and Purification: a. Clone the candidate OMT gene into an E. coli expression vector (e.g., pET vector with a His-tag). b. Express the protein in a suitable E. coli strain (e.g., BL21(DE3)). c. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: a. The standard reaction mixture consists of the purified enzyme, the substrate (khellol), and SAM in the reaction buffer.[14] b. Incubate the mixture at an optimal temperature (e.g., 37°C) for a specific time.[15] c. Terminate the reaction by adding methanol.[14]

-

Product Analysis: a. Centrifuge the reaction mixture to precipitate the protein. b. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

Signaling Pathways and Regulation

The biosynthesis of furanocoumarins and furanochromones in Ammi majus is known to be inducible by various stress factors, such as fungal elicitors. This suggests a complex regulatory network that controls the expression of the biosynthetic genes. While a detailed signaling pathway for this compound biosynthesis has not been elucidated, a general model can be proposed based on plant defense responses.

Conclusion

The biosynthesis of this compound in Ammi majus is a complex process involving multiple enzymatic steps and drawing from different primary metabolic pathways. While the complete pathway has not been experimentally verified, the proposed route, based on the biosynthesis of related furanochromones, provides a robust framework for future research. The identification and characterization of the specific pentaketide chromone synthase, prenyltransferase, cytochrome P450 monooxygenases, and O-methyltransferases from Ammi majus will be crucial for a definitive understanding of this compound formation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Visnagin: biosynthesis and isolation from Ammi visnagi suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visnagin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Khellin - Wikipedia [en.wikipedia.org]

- 9. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. maxapress.com [maxapress.com]

Natural Sources of Ammiol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Ammiol and its key derivatives, focusing on quantitative data, detailed experimental protocols for extraction and analysis, and the underlying signaling pathways associated with their pharmacological activity. The primary natural source for these compounds is Ammi visnaga (L.) Lam., a plant historically used in traditional medicine for various ailments, including renal colic and coronary insufficiency.

Primary Natural Sources and Key Derivatives

This compound is a naturally occurring furanochromone found predominantly in the fruits of Ammi visnaga, commonly known as khella or toothpick weed.[1][2][3] While this compound itself is a minor constituent, A. visnaga is a rich source of its structurally related and more abundant derivatives, khellin (B1673630) and visnagin (B192663), which are considered the plant's major active principles.[1] These compounds are responsible for the plant's well-documented smooth muscle relaxant and vasodilatory effects.[4]

Other plants where this compound has been reported include Ammi majus and Actaea simplex, though they are less common sources.[5] The primary derivatives of interest alongside this compound found in A. visnaga include:

-

Khellin: A potent vasodilator and bronchodilator.

-

Visnagin: Another major furanochromone with similar vasodilatory properties.

-

Khellinol, Visamminol, and Khellol: Other related γ-pyrones present in the plant.[1]

Quantitative Data

The concentration of this compound in Ammi visnaga is not widely reported in the literature, reflecting its status as a minor component. However, extensive quantitative analysis has been performed on its major derivatives, khellin and visnagin. The yields can vary depending on the plant part, geographical origin, and the extraction method employed.

Below is a summary of quantitative data from various studies.

| Plant Material | Extraction Method | Analytical Method | Compound | Concentration / Yield | Reference |

| Ammi visnaga Fruits | Aqueous Extract | HPLC | Khellin | 2.88% (w/w of extract) | [6] |

| Ammi visnaga Fruits | Aqueous Extract | HPLC | Visnagin | 1.72% (w/w of extract) | [6] |

| Ammi visnaga Plant | Not Specified | Not Specified | Khellin | 0.3 - 1.2% (w/w) | [4] |

| Ammi visnaga Plant | Not Specified | Not Specified | Visnagin | 0.05 - 0.30% (w/w) | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and its derivatives from Ammi visnaga fruits.

Protocol 1: General Solvent Extraction for Crude Furanochromones

This protocol describes a standard laboratory procedure for obtaining a crude extract enriched with this compound, khellin, and visnagin.

Objective: To extract a mixture of furanochromones from Ammi visnaga seeds.

Materials and Equipment:

-

Dried, powdered Ammi visnaga fruits

-

Methanol (B129727) (reagent grade)

-

Soxhlet apparatus or large conical flask for maceration

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

Vacuum oven

Procedure:

-

Preparation of Plant Material: Grind dried Ammi visnaga fruits into a fine powder (approx. 40-60 mesh) to maximize the surface area for solvent penetration.

-

Extraction (choose one method):

-

Soxhlet Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and extract with 500 mL of methanol in a Soxhlet apparatus. Continue the extraction for 6-8 hours, or until the solvent running through the siphon tube is colorless.

-

Maceration: Suspend 100 g of the powdered plant material in 1 L of methanol in a sealed conical flask. Agitate the mixture at room temperature for 48-72 hours using a magnetic stirrer or orbital shaker.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant residue. Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.

-

Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature of 40-50°C under reduced pressure. This will yield a dark, viscous crude extract.

-

Drying: Dry the resulting crude extract in a vacuum oven at 40°C to remove any residual solvent. The dried extract can be stored at 4°C for further purification and analysis.

Protocol 2: HPLC Method for Quantification of Khellin and Visnagin

This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of khellin and visnagin, which can be adapted for the analysis of this compound.[6]

Objective: To separate and quantify khellin and visnagin in a crude extract of Ammi visnaga.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a diode array detector (DAD) or UV detector.

-

Column: LiChrocart RP-select C18 column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Tetrahydrofuran (THF)

-

Solvent C: Methanol

-

-

Gradient Elution Program:

-

0-20 min: 5-13% B with 5% C (constant), balanced with A.

-

20-52 min: 13-22% B and 5-7% C, balanced with A.

-

52-60 min: 22-5% B and 7-5% C, balanced with A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm.

-

Injection Volume: 20-50 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of khellin and visnagin standards (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution to generate a six-point calibration curve (e.g., 0.05 - 1.0 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the crude extract (from Protocol 1) in methanol to a known concentration (e.g., 5-10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peaks for khellin and visnagin in the sample chromatogram by comparing their retention times with the standards. Calculate the concentration of each compound in the extract using the calibration curve generated from the peak areas of the standards.

Signaling Pathways and Mechanism of Action

The primary pharmacological effect of this compound's key derivatives, khellin and visnagin, is smooth muscle relaxation, particularly in the vascular and bronchial systems.[7][8] This effect is primarily mediated through the blockade of L-type voltage-gated calcium channels.[9][10]

Calcium Channel Blockade Pathway

The contraction of smooth muscle is a calcium-dependent process. The influx of extracellular calcium through L-type calcium channels increases the intracellular Ca²⁺ concentration. This calcium then binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between myosin and actin filaments and leading to muscle contraction.[11][12]

Khellin and visnagin act as calcium channel antagonists.[7][9] By blocking the L-type calcium channels, they inhibit the influx of Ca²⁺ into the smooth muscle cell. This leads to a cascade of inhibitory events:

-

Reduced intracellular Ca²⁺ concentration.

-

Decreased formation of the Ca²⁺-calmodulin complex.

-

Reduced activation of Myosin Light Chain Kinase (MLCK).

-

Decreased phosphorylation of the myosin light chain.

-

Inhibition of actin-myosin cross-bridge cycling, resulting in smooth muscle relaxation and vasodilation.[8]

Some evidence also suggests these compounds may weakly inhibit phosphodiesterase (PDE), which could contribute to relaxation by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[7][13]

Caption: Calcium channel blockade by this compound derivatives leading to smooth muscle relaxation.

Experimental Workflow Diagram

The following diagram outlines the logical workflow from plant material to purified compounds and analysis.

Caption: General workflow for the extraction and analysis of this compound and its derivatives.

References

- 1. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pakbs.org [pakbs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Khellin? [synapse.patsnap.com]

- 8. Relaxant actions of khellin on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The involvement of a Ca2+ channel blocking mode of action in the pharmacology of Ammi visnaga fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Isolation of Ammiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of Ammiol, a naturally occurring furanocoumarin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. While this compound has been identified in several plant species, detailed research on its specific biological effects and mechanisms of action is still emerging. This guide, therefore, draws upon established methodologies for the isolation of related compounds and discusses potential biological activities based on the broader class of furanocoumarins.

Discovery and Natural Occurrence

This compound is a furanocoumarin that has been identified in several plant species, most notably from the Apiaceae family. Its presence has been reported in Ammi visnaga (Khella), a plant with a long history of use in traditional medicine for various ailments.[1] Other documented botanical sources of this compound include Ammi majus, Pimpinella monoica, and Actaea simplex. The discovery of this compound and other furanocoumarins has been driven by an interest in the phytochemical composition of these medicinal plants and their potential pharmacological activities.

Isolation and Purification of this compound

A specific, detailed protocol for the isolation of this compound has not been extensively published. However, based on established methods for the separation of furanocoumarins from Ammi visnaga, a robust and reproducible protocol can be proposed. The following methodology outlines a general procedure for the extraction and purification of this compound.

Experimental Protocol: Isolation and Purification

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered fruits of Ammi visnaga are used as the starting material.

-

Extraction Solvent: Methanol (B129727) or ethanol (B145695) are effective solvents for the extraction of furanocoumarins.[1]

-

Extraction Procedure:

-

Macerate the powdered plant material in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

-

Alternatively, employ Soxhlet extraction for a more exhaustive extraction process.

-

Filter the extract through a suitable filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Chromatographic Purification:

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound, as identified by TLC, are pooled and further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode.

-

The eluent is monitored with a UV detector at a wavelength suitable for furanocoumarins (e.g., 254 nm or 320 nm).

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

3. Purity and Structural Elucidation:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation: Yield of Furanocoumarins from Ammi visnaga

| Compound | Extraction Method | Yield (% w/w of extract) | Reference |

| Khellin | Soxhlet (Methanol) | 0.3 - 1.2 | (Hammouda et al., 2005; WHO, 2007; Sellami et al., 2013; Hashim et al., 2014; Talaat, et al., 2014) |

| Visnagin | Soxhlet (Methanol) | Not specified | (Hammouda et al., 2005; WHO, 2007; Sellami et al., 2013; Hashim et al., 2014; Talaat, et al., 2014) |

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively investigated. However, based on the known pharmacological effects of other furanocoumarins isolated from Ammi visnaga and other plants, this compound may possess anti-inflammatory and anticancer properties.[2]

Potential Anti-inflammatory Activity

Furanocoumarins are known to modulate inflammatory pathways. A potential mechanism of action for this compound could involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound could potentially inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation.[6][7][8] It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory mediators. This compound might exert anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.

Potential Anticancer Activity

Many natural products, including furanocoumarins, have demonstrated anticancer properties. The potential anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis Induction: Apoptosis is a tightly regulated process that eliminates unwanted or damaged cells. Key events in apoptosis include the activation of caspases, a family of cysteine proteases, and changes in the mitochondrial membrane potential. This compound could potentially induce apoptosis in cancer cells by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Experimental Protocols for Biological Assays

The following are detailed, representative protocols for assessing the potential anti-inflammatory and anticancer activities of this compound.

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10][11][12][13]

-

Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Assay: Apoptosis Detection by Annexin V/PI Staining

Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, or A549).

Protocol:

-

Seed the cancer cells in a 6-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][15][16][17]

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

Caption: A generalized MAPK signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammatory cytokines in vitro production are associated with Ala16Val superoxide dismutase gene polymorphism of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vitro secretion of proinflammatory cytokines by human amniochorion carrying hyper-responsive gene polymorphisms of tumour necrosis factor-alpha and interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and anti-oxidant properties of Melianodiol on DSS-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive guide to apoptosis detection [absin.net]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. biologi.ub.ac.id [biologi.ub.ac.id]

Preliminary Insights into the Mechanism of Action of Ammiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ammiol, a naturally occurring furanochromone primarily isolated from the medicinal plant Ammi visnaga, represents a compound of emerging interest within the pharmaceutical sciences. While comprehensive research on the specific molecular mechanisms of this compound is still in a nascent stage, preliminary studies and the well-documented pharmacological activities of its botanical source provide a foundational framework for future investigation. This technical guide synthesizes the current understanding of this compound, focusing on its potential mechanisms of action as inferred from studies on Ammi visnaga extracts and related compounds. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of the existing, albeit limited, data, and to outline potential avenues for future research. We will explore its role in anti-inflammatory and cytotoxic pathways, supported by available quantitative data and detailed experimental methodologies.

Introduction

This compound is a benzopyrone derivative found in Ammi visnaga (L.), a plant with a long history of use in traditional medicine for various ailments, including renal colic, cardiovascular diseases, and inflammatory conditions.[1][2] While the pharmacological effects of Ammi visnaga have been largely attributed to its more abundant constituents, khellin (B1673630) and visnagin, this compound is also recognized as a significant bioactive component.[2][3][4] This guide provides a technical overview of the preliminary evidence regarding this compound's mechanism of action, drawing from studies on the whole plant extract and its class of chemical compounds.

Potential Mechanisms of Action

The primary areas of investigation for the bioactive compounds in Ammi visnaga, including this compound, have centered on their anti-inflammatory and cytotoxic properties.[1][5]

Anti-Inflammatory Activity

Extracts of Ammi visnaga, containing this compound, have demonstrated significant anti-inflammatory effects.[1] The proposed mechanism involves the modulation of key inflammatory signaling pathways. Research on the plant's extracts suggests a reduction in the expression and release of pro-inflammatory cytokines.[1][2]

A potential mechanism for the anti-inflammatory effects of Ammi visnaga constituents is the inhibition of transcription factors such as AP-1 and NF-κB, which are central regulators of the inflammatory response.[2]

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of NF-κB and AP-1 pathways by this compound.

Cytotoxic Activity

Preliminary evidence suggests that compounds within Ammi visnaga possess cytotoxic effects against certain cancer cell lines.[1][6] The proposed mechanisms for these effects include the induction of apoptosis and the generation of reactive oxygen species (ROS).[7]

Studies on methanolic extracts of Ammi visnaga roots and seeds have shown cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[6] This activity is associated with the upregulation of pro-apoptotic genes (caspase-3, -8, -9, and Bax) and the downregulation of anti-apoptotic genes (Bcl-xL and Bcl-2).[6]

Proposed Cytotoxic Mechanism of Action

Caption: Proposed apoptotic pathway induced by this compound.

Quantitative Data

Specific quantitative data for the bioactivity of isolated this compound is limited in the current literature. However, studies on extracts of Ammi visnaga provide valuable preliminary data.

| Activity | Cell Line | Extract | IC50 Value (µg/mL) | Reference |

| Cytotoxicity | MCF-7 | Root | 92.45 ± 2.14 | [6] |

| Cytotoxicity | MDA-MB-231 | Root | 75.43 ± 2.32 | [6] |

| Cytotoxicity | MCF-7 | Seed | 87.35 ± 2.44 | [6] |

| Cytotoxicity | MDA-MB-231 | Seed | 72.49 ± 1.36 | [6] |

Experimental Protocols

The following are generalized protocols based on methodologies used to study the effects of Ammi visnaga extracts, which can be adapted for the investigation of isolated this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Gene Expression Analysis (qPCR)

This protocol is used to quantify changes in the expression of target genes (e.g., caspases, Bax, Bcl-2) following treatment with a test compound.

-

Cell Treatment: Treat cells with the IC50 concentration of the test compound for 48 hours.

-

RNA Extraction: Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Other Potential Pharmacological Activities

Beyond anti-inflammatory and cytotoxic effects, compounds from Ammi visnaga are known for other bioactivities that warrant investigation for this compound.

-

CYP Enzyme Inhibition: this compound, along with other constituents of Ammi visnaga, has been noted for its potential to inhibit cytochrome P450 (CYP) enzymes.[5] This could lead to significant drug-drug interactions and is a critical area for further study in drug development.[5]

-

Antifeedant Activity: In one study, this compound demonstrated a 33.1% inhibition of larval growth of the pest insect Spodoptera littoralis at a concentration of 1.2 mg.[8]

Conclusion and Future Directions

The preliminary data available for this compound, largely inferred from studies on its botanical source, Ammi visnaga, suggests that it is a promising candidate for further pharmacological investigation. Its potential roles in modulating inflammatory and apoptotic pathways are of particular interest.

To advance the understanding of this compound's mechanism of action, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable studies on the pure compound.

-

In Vitro and In Vivo Studies: Comprehensive screening of isolated this compound to determine its specific biological activities and to elucidate its molecular targets.

-

Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by this compound to confirm the hypothesized mechanisms.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships.

This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and outlining a clear path for future research into the therapeutic potential of this compound.

References

- 1. jetir.org [jetir.org]

- 2. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visnadine for Research [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rcm.mums.ac.ir [rcm.mums.ac.ir]

- 6. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 8. repository.up.ac.za [repository.up.ac.za]

Pharmacological Potential of Bioactive Compounds from Ammi majus

Disclaimer: The term "Ammiol" did not yield specific results for a distinct chemical entity in the scientific literature. This technical guide assumes the user is referring to the pharmacologically active constituents of Ammi majus, a plant known for its rich composition of bioactive furanocoumarins, with a particular focus on Xanthotoxin, a well-studied compound isolated from this plant.

This document provides a comprehensive overview of the pharmacological potential of Xanthotoxin and other related compounds derived from Ammi majus. It is intended for researchers, scientists, and drug development professionals, detailing the current understanding of their biological activities, mechanisms of action, and experimental data.

Introduction

Ammi majus L., commonly known as Bishop's Weed, is a plant that has been utilized in traditional medicine for various ailments.[1] Its fruits are a rich source of furanocoumarins, a class of organic chemical compounds produced by a variety of plants. Among these, Xanthotoxin (also known as Methoxsalen) is a major component that has been the subject of extensive pharmacological investigation. This guide will focus on the anticancer and anti-inflammatory properties of Xanthotoxin, presenting key data and experimental methodologies.

Anticancer Potential

Xanthotoxin has demonstrated significant cytotoxic activity against various cancer cell lines, with a notable effect on liver cancer.[1] The primary mechanism appears to be the induction of apoptosis and the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.[1]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Xanthotoxin and other relevant compounds against different cancer cell lines.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Xanthotoxin | HepG2 (Liver Cancer) | Cytotoxicity Assay | 6.9 ± 1.07 µg/mL | [1] |

| Ammi majus CH2Cl2 Fraction | HepG2 (Liver Cancer) | Cytotoxicity Assay | Most Potent Fraction | [1] |

| p-dodecylaminophenol | MCF-7 (Breast Cancer) | Cell Growth Assay | Potent Suppression | [2] |

| p-dodecylaminophenol | DU-145 (Prostate Cancer) | Cell Growth Assay | Potent Suppression | [2] |

| p-dodecylaminophenol | HL60 (Leukemia) | Cell Growth Assay | Potent Suppression | [2] |

Mechanism of Action: Apoptosis Induction

Treatment of HepG2 cells with Xanthotoxin has been shown to induce significant changes in the cell cycle, leading to apoptosis.[1] Specifically, there is an increase in the pre-G1 (apoptotic) and G2/M phases and a decrease in the S-phase.[1] Furthermore, Xanthotoxin treatment leads to a significant increase in Annexin-V positive cells, indicating progression through both early and late stages of apoptosis.[1]

Caption: Xanthotoxin's proposed anticancer mechanism of action.

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Xanthotoxin) and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Cell Treatment: Treat HepG2 cells with the IC50 concentration of Xanthotoxin for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Anti-inflammatory Potential

Essential oils derived from plants of the same family as Ammi majus (Apiaceae) and their constituents have shown promising anti-inflammatory activities.[3][4] The mechanisms often involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Quantitative Data for Anti-inflammatory Activity

The table below presents data on the anti-inflammatory effects of compounds structurally related to those found in Ammi species.

| Compound/Extract | Model | Assay | Inhibition/Effect | Reference |

| Ammoides verticillata EO | Carrageenan-induced paw edema (rats) | In vivo | 52.23% inhibition at 200 mg/kg | [3] |

| Ammoides verticillata EO | COX-2 Inhibition | In vitro | IC50 = 1.51 ± 0.20 µg/mL | [3] |

| Eugenol | TNF signaling | In vitro | Suppression | [4] |

| Trans-cinnamaldehyde | Carrageenan-induced paw edema (rats) | In vivo | Reduction at 10 mg/kg | [4] |

| Ammonium bituminosulfonate | 5-lipoxygenase | In vitro | Dose-dependent inhibition | [5] |

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of enzymes like COX-2 and iNOS, which are crucial for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively.[3] This is often mediated through the blockade of signaling pathways such as NF-κB.[3]

Caption: General anti-inflammatory mechanism of related bioactive compounds.

Experimental Protocols

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (control, standard drug, and test compound groups). Administer the test compound (e.g., essential oil extract) orally or intraperitoneally.

-

Induction of Edema: After one hour of dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Antimicrobial and Other Activities

Various essential oils and their components have demonstrated a broad spectrum of biological activities, including antimicrobial and antioxidant effects.[6][7][8][9][10][11] For instance, eugenol, a common component in many essential oils, exhibits antibacterial action against resistant Helicobacter pylori strains and also shows antibiofilm and anti-inflammatory properties.[7] Linalool has been shown to have antibiofilm activity against food spoilage bacteria.[12]

Toxicity Profile

While natural compounds are often perceived as safe, it is crucial to evaluate their toxicity. Chronic toxicity and carcinogenicity studies are essential to determine the safety profile of any potential therapeutic agent.[13] For instance, studies on D-mannitol and propyl gallate have been conducted to assess their long-term effects.[13] Acute and sub-chronic toxicity studies are necessary to determine parameters like the LD50 and to observe any potential organ-specific toxicity.[14] In vitro toxicological evaluations, including mutagenicity and genotoxicity assays, are also critical early steps in the safety assessment of bioactive compounds.[15]

Conclusion

The bioactive compounds derived from Ammi majus, particularly Xanthotoxin, exhibit significant pharmacological potential, most notably in the area of oncology. The well-defined mechanism involving apoptosis induction and topoisomerase II inhibition makes it a compelling candidate for further drug development. Additionally, the broader family of related plant-derived compounds shows promise in the management of inflammation. Future research should focus on optimizing the therapeutic efficacy, understanding the pharmacokinetic and pharmacodynamic profiles, and conducting comprehensive toxicity studies to ensure the safety of these natural products for clinical applications.

References

- 1. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Ammonium bituminosulfonate (Ichthyol). Anti-inflammatory effect and inhibition of the 5-lipoxygenase enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 10. The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. No evidence of carcinogenicity of D-mannitol and propyl gallate in F344 rats or B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute and sub-chronic toxicity studies of honokiol microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro toxicological evaluation of essential oils and their main compounds used in active food packaging: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ammiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ammiol. These predictions are based on typical chemical shift ranges for the functional groups present in the this compound molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | 6.20 - 6.40 | Doublet | Furan ring proton adjacent to oxygen. |

| H-4 | 7.60 - 7.80 | Doublet | Furan ring proton. |

| H-5 | 6.70 - 6.90 | Singlet | Proton on the pyranone ring. |

| -CH₂- | 4.60 - 4.80 | Singlet | Methylene protons of the hydroxymethyl group. |

| -OH | Variable | Broad Singlet | Hydroxyl proton; chemical shift is dependent on solvent and concentration. |

| 4-OCH₃ | 3.90 - 4.10 | Singlet | Methoxy (B1213986) group protons at position 4. |

| 9-OCH₃ | 4.10 - 4.30 | Singlet | Methoxy group protons at position 9. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 160 - 165 | Carbonyl carbon in the pyranone ring. |

| C-3 | 105 - 110 | Furan ring carbon. |

| C-4 | 145 - 150 | Furan ring carbon. |

| C-4a | 110 - 115 | Bridgehead carbon. |

| C-5 | 115 - 120 | Pyranone ring carbon. |

| C-5a | 148 - 152 | Bridgehead carbon. |

| C-6 | 130 - 135 | Carbon with hydroxymethyl group. |

| C-7 | 155 - 160 | Carbon with methoxy group. |

| C-8a | 100 - 105 | Bridgehead carbon. |

| C-9 | 150 - 155 | Carbon with methoxy group. |

| C-9a | 112 - 118 | Bridgehead carbon. |

| -CH₂OH | 60 - 65 | Carbon of the hydroxymethyl group. |

| 4-OCH₃ | 55 - 60 | Methoxy carbon at position 4. |

| 9-OCH₃ | 55 - 60 | Methoxy carbon at position 9. |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₁₄H₁₂O₆ | |

| Molecular Weight | 276.24 g/mol | |

| Predicted [M+H]⁺ | 277.0658 | Protonated molecular ion. |

| Predicted [M+Na]⁺ | 299.0477 | Sodiated molecular ion. |

| Predicted [M-H]⁻ | 275.0504 | Deprotonated molecular ion. |

| Major Fragmentation Pathways | Loss of CH₃, OCH₃, CH₂O, CO | Expected fragmentation patterns for furanocoumarins. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for furanocoumarins.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition :

-

Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[1]

-

For ¹H NMR :

-

Employ a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.[1]

-

Use a relaxation delay of 1-5 seconds.

-

-

For ¹³C NMR :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]

-

-

Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[2]

-

-

Data Processing :

-

Process the acquired Free Induction Decay (FID) using appropriate NMR software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the purified this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile.

-

For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography (UPLC) is recommended.[3][4]

-

-

Instrumentation and Data Acquisition :

-

Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple quadrupole or an Orbitrap is ideal.[5]

-

UPLC-MS Method :

-

Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]

-

A typical mobile phase would consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid in protonation.

-

-

Mass Spectrometer Settings :

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For MS/MS analysis, select the parent ion of this compound (m/z 277 in positive mode) for collision-induced dissociation (CID) to generate fragment ions.

-

-

-

Data Analysis :

-

Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments.

-

Compare the observed fragmentation pattern with theoretical fragmentation of the this compound structure to confirm its identity.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]

- 6. waters.com [waters.com]

Ammiol solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of Ammiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring furochromone found in the plant Ammi visnaga, a species with a long history in traditional medicine for treating various ailments. As a constituent of a medicinally important plant, understanding the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound. It is important to note that while this compound is frequently mentioned in phytochemical studies of Ammi visnaga, specific quantitative data on its solubility and stability are limited in publicly accessible literature. This guide, therefore, synthesizes the available qualitative information and presents a general framework for the experimental determination of these critical parameters.

Introduction to this compound

This compound is a furochromone, a class of organic chemical compounds produced by a variety of plants. It is one of the active constituents of Ammi visnaga, alongside other well-known compounds such as khellin (B1673630) and visnagin.[1][2][3][4] These compounds are known for their pharmacological activities, and extracts of the plant have been investigated for various therapeutic effects. The development of any natural compound into a pharmaceutical product necessitates a thorough understanding of its fundamental physicochemical properties, including solubility and stability, which directly impact its formulation, bioavailability, and shelf-life.

Solubility of this compound

Qualitative Solubility Profile:

One study noted that obtaining a solution of purified this compound proved to be challenging due to its "limited solubility". This suggests that this compound may be poorly soluble in common laboratory solvents. Conversely, a broader review of compounds from Ammi visnaga suggests that most of its constituents exhibit good solubility in aqueous liquids, though this is a general statement and may not specifically apply to this compound under all conditions.[5]

Based on its chemical structure as a furochromone, it can be inferred that this compound is likely to have low solubility in water and higher solubility in organic solvents. To enhance the solubility of similar carbonyl compounds for chemical reactions, co-solvents such as acetic acid, ethanol, or dioxane have been employed.[6]

Table 1: Summary of this compound Solubility Data (Qualitative)

| Solvent System | Solubility Description | Source |

| Not specified | Limited solubility | |

| Aqueous liquids | Generally good solubility for Ammi visnaga constituents | [5] |

Stability of this compound

Similar to solubility, specific quantitative stability data for this compound is scarce. Stability testing is crucial to understand how the compound degrades under various environmental conditions, which informs storage and formulation strategies.

Qualitative Stability Information:

A patent for a resin product containing a mixture of compounds, including this compound, mentions stability testing under hot and cold storage conditions.[7] However, the stability of the final product is described, not the intrinsic stability of this compound itself. The biosynthesis of furochromones, including this compound, involves degradation of other compounds, indicating that while it is a product of some reactions, it can also be subject to further transformation.[8][9]

Given its furochromone structure, this compound may be susceptible to degradation under conditions such as exposure to light (photodegradation), high temperatures, and extreme pH.

Table 2: Summary of this compound Stability Data (Qualitative)

| Condition | Stability Insight | Source |

| Cold/Hot Storage | Mentioned in the context of a mixed resin product | [7] |

Experimental Protocols for Determining Solubility and Stability

Due to the lack of specific reported protocols for this compound, this section outlines general methodologies that can be adapted for its characterization.

4.1. Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-